molecular formula C23H19FN4O2S B11451854 N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11451854
M. Wt: 434.5 g/mol
InChI Key: XRWDFUVZLQVTQJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a fluorophenyl group, a thioxoimidazolidinone core, and a pyridinylmethyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thioxoimidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a sulfur source.

    Introduction of the pyridinylmethyl group: This step may involve a nucleophilic substitution reaction.

    Attachment of the fluorophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxoimidazolidinone core.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The fluorophenyl and pyridinylmethyl groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
  • N-(4-bromophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Uniqueness

The presence of the fluorophenyl group may impart unique electronic properties, potentially enhancing the compound’s biological activity or stability compared to its chloro- or bromo- counterparts.

Properties

Molecular Formula

C23H19FN4O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H19FN4O2S/c24-16-9-11-17(12-10-16)26-21(29)14-20-22(30)28(19-7-2-1-3-8-19)23(31)27(20)15-18-6-4-5-13-25-18/h1-13,20H,14-15H2,(H,26,29)

InChI Key

XRWDFUVZLQVTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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